molecular formula C5F13N B1596663 Perfluoromethyldiethylamine CAS No. 758-48-5

Perfluoromethyldiethylamine

Cat. No. B1596663
CAS RN: 758-48-5
M. Wt: 321.04 g/mol
InChI Key: KMPITNDOTGKQSE-UHFFFAOYSA-N
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Description

Perfluoromethyldiethylamine is a tertiary perfluorinated amine with the chemical formula C5F13N . The compound consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen . It is produced for the electronics industry, along with other perfluoroalkylamines . Unlike ordinary amines, perfluoroamines are nonbasic .


Synthesis Analysis

Perfluoroalkylamines, including Perfluoromethyldiethylamine, are prepared by electrofluorination of the parent amine using hydrogen fluoride as solvent and source of fluorine .


Molecular Structure Analysis

The molecular structure of Perfluoromethyldiethylamine consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen .


Physical And Chemical Properties Analysis

Perfluoromethyldiethylamine has a molar mass of 321.041 g·mol −1 . It has a melting point of −123.0°C .

Scientific Research Applications

1. Use in Ophthalmology

Perfluorotributylamine, a related compound to Perfluoromethyldiethylamine, has been explored as a vitreous substitute in ophthalmology. It's heavier than saline and has been used in rabbit eyes for mechanical retinal tamponade and to prevent passage through retinal breaks. However, it can cause cellular responses and defects in outer segment disks if not removed promptly (Chang et al., 1987).

2. Role in Organic Reactions

Perfluorocarbon (PFC) fluids, including perfluorinated alkanes and alkylamines, serve as inert mediums for organic reactions. These fluids are beneficial for refluxing and separating low boiling components, offering unique properties not found in common organic solvents (Zhu, 1993).

3. Derivatising Agents in Chromatography

Perfluorobenzene derivatives, which may include structures similar to Perfluoromethyldiethylamine, are used as derivatising agents in gas chromatography. They have been found effective for analyzing primary and secondary amines (Moffat et al., 1972).

4. Biodegradation Studies

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, like Perfluoromethyldiethylamine, are the focus of environmental biodegradability studies. Understanding their degradation pathways is crucial for assessing environmental impacts (Liu & Avendaño, 2013).

5. Application in Fuel Cells

Perfluorosulfonic acid membranes, derived from similar chemicals, are essential in fuel cells as proton transport mediums and separators. Their performance characteristics are vital for fuel cell development (Eisman, 1990).

6. Role in Diagnostic Imaging

Perfluorochemicals, including similar compounds to Perfluoromethyldiethylamine, have applications in diagnostic imaging across various modalities due to their unique properties like low toxicity and universal applicability (Mattrey & Lo, 1988).

7. Advancements in Membrane Science

Perfluorinated ionomer membranes, related to Perfluoromethyldiethylamine, are significant in membrane science for their unique properties and applications in various fields like sensors and electrolyzers (Heitner-Wirguin, 1996).

properties

IUPAC Name

1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F13N/c6-1(7,8)3(12,13)19(5(16,17)18)4(14,15)2(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPITNDOTGKQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226714
Record name Perfluoromethyldiethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoromethyldiethylamine

CAS RN

758-48-5
Record name 1,1,2,2,2-Pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoromethyldiethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoromethyldiethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUOROMETHYLDIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8LSG9H5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JI Musher - The Journal of Chemical Physics, 1962 - pubs.aip.org
Petrakis and Sederholm! have considered three molecules which show apparently equal J's for fluorines separated by three bonds and for those separated by five bonds, an …
Number of citations: 8 pubs.aip.org
OS Bazanova, AS Odinokov, NV Peganova - Fibre Chemistry, 2019 - Springer
… removed from commercial circulation, and two more solvents complying with modern requirements, RC-316 (hexafluorodichlorocyclobutane) and MD-46 (perfluoromethyldiethylamine). …
Number of citations: 4 link.springer.com
MH Keshavarz, B Nazari, N Farashbandian - Fuel, 2023 - Elsevier
The knowledge of the enthalpy of fusion of different categories of non-aromatic organic compounds, which have wide applications as smokeless fuels, is important in Chemical …
Number of citations: 1 www.sciencedirect.com
ES DOMALSKI - Heat Capacities and Entropies of Organic Compounds …, 1990 - pubs.aip.org
Sodium methanoate; Sodium formate Heat Capacity 298.15 K, Cp= 87.68 J· mol-1· K-1 Temperature range 300 to 520 K. Cp data taken from 60WES/CHA in temperature range 5 to 350 …
Number of citations: 2 pubs.aip.org
MS Tesconi - 1999 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…
Number of citations: 4 search.proquest.com
AS Odinokov, OS Bazanova, LF Sokolov… - Journal" Fluorine …, 2013 - notes.fluorine1.ru
… MD46 (perfluoromethyldiethylamine) is a by-product in perfluorotriethylamine production. It is the less-common of the solvents under consideration. The substance is highly resistant to …
Number of citations: 4 notes.fluorine1.ru
OS Bazanova, LF Sokolov… - Journal" Fluorine …, 2010 - en.notes.fluorine1.ru
Synthesis and kinetics of thermal decomposition are studied for a number of perfluorinated diacylperoxides applied for the initiators of co-polymerization of tetrafluoroethylene with …
Number of citations: 5 en.notes.fluorine1.ru
VP Kolesov - Thermochimica acta, 1995 - Elsevier
The order-disorder and glass formation processes occurring in some solid organic compounds with cage structures and in some solid halogen-ethanes have been studied by low-…
Number of citations: 18 www.sciencedirect.com
D ZHOGIN, K EA - 1980 - pascal-francis.inist.fr
CAPACITE CALORIFIQUE, TRANSFORMATIONS DE PHASES ET FONCTIONS THERMODYNAMIQUES DE LA PERFLUOROMETHYLDIETHYLAMINE … CAPACITE …
Number of citations: 0 pascal-francis.inist.fr

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